molecular formula C10H19NO5 B581172 (r)-5-n-boc-amino-3-hydroxyl-pentanioc acid CAS No. 1217830-91-5

(r)-5-n-boc-amino-3-hydroxyl-pentanioc acid

Cat. No.: B581172
CAS No.: 1217830-91-5
M. Wt: 233.264
InChI Key: VHZWCUURDLLIRJ-SSDOTTSWSA-N
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Description

®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis processes.

Mechanism of Action

The Boc group serves as a protecting group in peptide synthesis. It prevents the amino group from participating in unwanted reactions during the synthesis process. After the peptide chain has been formed, the Boc group can be removed to yield the final peptide product .

Future Directions

The use of Boc-protected amino acids in peptide synthesis is a well-established technique in organic chemistry. Future research may focus on developing more efficient methods for the synthesis and deprotection of Boc-protected amino acids, as well as exploring their use in the synthesis of more complex peptides and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes. These systems enable precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Acidic conditions: Trifluoroacetic acid (TFA)

Major Products

The major products formed from these reactions include the oxidized or reduced forms of the compound, as well as the free amino acid after Boc deprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid is unique due to its Boc protection, which allows for selective reactions during synthesis. This makes it a valuable compound in peptide chemistry and other fields where selective reactions are crucial .

Properties

IUPAC Name

(3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-5-4-7(12)6-8(13)14/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZWCUURDLLIRJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654098
Record name (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217830-91-5
Record name (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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